Parthenolide

Descripción general

Descripción

Parthenolide is a naturally occurring sesquiterpene lactone derived from the plant Feverfew (Tanacetum parthenium). It has garnered significant attention due to its versatile pharmacological potential, including antibacterial, anti-leukemia, anticancer, and anti-inflammatory effects . This compound is known for its ability to induce apoptosis in cancer stem cells and inhibit nuclear factor kappa-B (NF-κB), making it a promising candidate for drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Parthenolide can be synthesized through various methods, including the stereoselective total synthesis approach. One such method involves the 2-(silyloxymethyl)allylboration of aldehydes, which enables stereoselective access to α-(exo)-methylene γ-butyrolactones under mild conditions . This method tolerates acid-labile functionality and chiral carbonyl compounds, providing excellent asymmetric induction for β,β′-disubstituted α,β-epoxy aldehydes .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Feverfew plants. Methods such as high-performance liquid chromatography (HPLC) and Soxhlet extraction have been employed to isolate this compound from plant material . Recent advancements in extraction technology aim to develop simpler and more effective sample preparation methods .

Análisis De Reacciones Químicas

Types of Reactions: Parthenolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Structural modifications of this compound, particularly targeting the C-14, C-13, and C1-C10 double bonds, have been explored to improve its pharmacokinetic properties and enhance biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using reagents such as hydrogen peroxide or potassium permanganate .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced bioactivity. These derivatives exhibit improved stability, solubility, and pharmacokinetic properties, making them more suitable for therapeutic applications .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Parthenolide has garnered attention for its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in cell proliferation and survival. By inhibiting NF-κB activation, this compound induces apoptosis in cancer cells and suppresses tumor growth.

Case Study: Gastric Cancer

A study demonstrated that this compound significantly inhibited gastric cancer cell growth by downregulating NF-κB phosphorylation. In vivo experiments using a mouse model showed that this compound not only suppressed tumor growth but also enhanced the efficacy of chemotherapy agents such as paclitaxel and cisplatin, leading to prolonged survival rates in treated mice .

Table 1: Summary of Anticancer Studies Involving this compound

Anti-Inflammatory Effects

This compound has shown significant anti-inflammatory properties by inhibiting various inflammatory pathways. It stabilizes IκBα, preventing the translocation of NF-κB to the nucleus and subsequently reducing the production of pro-inflammatory cytokines.

Case Study: Asthma Model

In a murine model of asthma, this compound treatment resulted in reduced lung histopathology, including decreased thickness of the basement membrane and subepithelial smooth muscle . This suggests its potential as a therapeutic agent for chronic inflammatory diseases.

Table 2: Summary of Anti-Inflammatory Studies Involving this compound

| Study Reference | Condition | Key Findings | Model Used |

|---|---|---|---|

| Asthma | Reduced lung inflammation markers | Murine model | |

| Inflammatory Response | Inhibited IL-8 secretion; reduced cytokine production | Cell lines |

Autoimmune Disorders

This compound's immunomodulatory effects make it a candidate for treating autoimmune diseases. Its ability to inhibit NF-κB also impacts the signaling pathways involved in autoimmune responses.

Case Study: Systemic Lupus Erythematosus

Research indicates that this compound may improve clinical outcomes in systemic lupus erythematosus by modulating immune responses and reducing inflammation .

Table 3: Summary of Autoimmune Research Involving this compound

| Study Reference | Disease | Key Findings | Model Used |

|---|---|---|---|

| Systemic Lupus Erythematosus | Improved clinical outcomes; modulated immune responses | Clinical studies |

Other Therapeutic Applications

This compound has also been explored for its potential in treating various conditions beyond cancer and inflammation:

- Cardiovascular Diseases : Acts as an antagonist to platelet-activating factor, showing promise in preventing thrombosis and related cardiovascular complications .

- Neurological Disorders : Exhibits neuroprotective effects, potentially beneficial in conditions like nerve injury and cerebral ischemia .

Mecanismo De Acción

Parthenolide exerts its effects through multiple mechanisms:

Inhibition of NF-κB: this compound inhibits the activation of NF-κB, a transcription factor involved in the regulation of various genes related to inflammation and cell survival . By inhibiting NF-κB, this compound suppresses the expression of pro-inflammatory cytokines and promotes apoptosis in cancer cells .

Induction of Oxidative Stress: this compound induces oxidative stress in cancer cells by disrupting the redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis .

Epigenetic Modulation: this compound exhibits epigenetic activities by modulating DNA methylation and histone deacetylase (HDAC) activity . These epigenetic changes contribute to its anticancer effects by altering gene expression patterns in cancer cells .

Comparación Con Compuestos Similares

Parthenolide shares structural similarities with other sesquiterpene lactones, such as:

Cis-Parthenolide: A stereoisomer of this compound with similar bioactivity.

Micheliolide: Another sesquiterpene lactone with anticancer properties.

Melampomagnolide B: A compound with significant inhibitory activity against blood lineage cancers.

Costunolide: A sesquiterpene lactone with anti-inflammatory and anticancer effects.

Uniqueness of this compound: this compound’s unique ability to inhibit NF-κB activation, induce oxidative stress, and modulate epigenetic changes sets it apart from other similar compounds. Its versatile pharmacological potential and extensive structural modifications make it a valuable lead compound for drug development .

Propiedades

Número CAS |

20554-84-1 |

|---|---|

Fórmula molecular |

C15H20O3 |

Peso molecular |

248.32 g/mol |

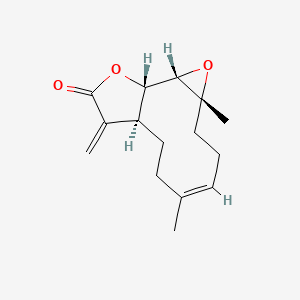

Nombre IUPAC |

(4R)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11?,12?,13?,15-/m1/s1 |

Clave InChI |

KTEXNACQROZXEV-CDKPOMLUSA-N |

SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

SMILES isomérico |

CC1=CCC[C@@]2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

SMILES canónico |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

20554-84-1 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Parthenolide, a sesquiterpene lactone found in feverfew (Tanacetum parthenium), exhibits its biological activity primarily by interacting with cellular proteins through Michael addition. [, , , , , , , ]. One of its well-studied targets is the nuclear factor-kappaB (NF-κB) pathway. This compound inhibits NF-κB activation by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of its target genes involved in inflammation, cell survival, and proliferation [, , , , , , , , , , , , , , , , ]. This interaction leads to downstream effects such as:

- Reduced inflammation: By suppressing NF-κB, this compound decreases the expression of pro-inflammatory cytokines, chemokines, and enzymes [, , , ].

- Increased apoptosis: this compound promotes apoptosis in cancer cells through multiple mechanisms, including caspase activation, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins [, , , , , , ].

- Cell cycle arrest: this compound induces cell cycle arrest at various phases depending on the cell type, preventing cancer cell proliferation [, , ].

- Inhibition of angiogenesis: this compound disrupts the formation of new blood vessels, limiting tumor growth and metastasis [, , ].

- Sensitization to chemotherapy and radiotherapy: this compound enhances the efficacy of conventional cancer treatments by inhibiting pro-survival pathways and promoting apoptosis [, , ].

ANone:

ANone: this compound stability is influenced by environmental factors:

- pH: Relatively stable at pH 5-7, degrades at pH < 3 or > 7 [].

- Temperature & Humidity: Degradation accelerates with increasing temperature and humidity; remains stable for 6 months at 5°C/31% RH, but degrades significantly (∼40%) at 50°C/31% RH over the same period [].

- Excipients: Exhibits good compatibility with common excipients in a 3-week screening under stressed conditions [].

A: this compound is known to be unstable under certain conditions []. To improve its stability, solubility, and bioavailability, several strategies can be employed:

- Formulation approaches:

ANone: this compound has shown promising anticancer activity in various in vitro and in vivo models:

- In vitro studies: this compound effectively inhibits the growth of various cancer cell lines, including melanoma [], pancreatic cancer [, ], leukemia [, ], glioblastoma [, ], and prostate cancer [, , ]. It induces apoptosis, cell cycle arrest, and inhibits cell migration and invasion in these cell lines.

- Animal models: this compound demonstrates antitumor activity in xenograft models of various cancers, including breast cancer [], multiple myeloma [], and primary effusion lymphoma []. It reduces tumor growth, prolongs survival, and inhibits metastasis in these models.

ANone: While this compound exhibits promising anticancer activities, toxicological information is crucial. Studies have shown:

ANone: Various analytical methods are employed to study this compound:

- High-performance liquid chromatography (HPLC): Widely used for quantification of this compound in plant material and pharmaceutical formulations [, , ]. Different detection methods, such as UV and mass spectrometry, can be coupled with HPLC for improved sensitivity and selectivity.

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the structure and study the interactions of this compound with its targets [].

A: this compound exhibits limited water solubility, potentially impacting its bioavailability and therapeutic efficacy []. Dissolution studies help understand the rate at which it dissolves in different media, which can be improved by various formulation strategies []. Enhanced solubility is crucial for achieving optimal therapeutic concentrations at the target site.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.